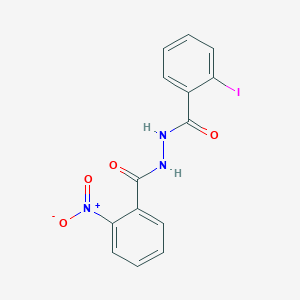![molecular formula C13H19Cl2NO2 B3889000 N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B3889000.png)
N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-2-propanamine
Descripción general
Descripción
N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-2-propanamine, commonly known as DPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPEP belongs to a class of compounds known as beta-adrenergic agonists and has been studied for its ability to stimulate beta-adrenergic receptors in the body.
Aplicaciones Científicas De Investigación
DPEP has been studied extensively for its potential therapeutic applications. One area of research has focused on the use of DPEP as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Studies have shown that DPEP can stimulate beta-adrenergic receptors in the lungs, leading to relaxation of the bronchial smooth muscle and improved airflow.
Another area of research has focused on the use of DPEP as a potential treatment for obesity and metabolic disorders. Studies have shown that DPEP can stimulate beta-adrenergic receptors in adipose tissue, leading to increased lipolysis and the breakdown of stored fat. This has led to interest in DPEP as a potential weight loss drug.
Mecanismo De Acción
DPEP works by binding to and activating beta-adrenergic receptors in the body. These receptors are found in various tissues throughout the body, including the lungs, heart, and adipose tissue. When activated, beta-adrenergic receptors stimulate a variety of cellular processes, including the breakdown of stored fat, relaxation of bronchial smooth muscle, and increased heart rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPEP are primarily related to its ability to activate beta-adrenergic receptors. In the lungs, DPEP leads to relaxation of bronchial smooth muscle, improved airflow, and decreased airway resistance. In adipose tissue, DPEP leads to increased lipolysis and the breakdown of stored fat. In the heart, DPEP leads to increased heart rate and improved cardiac output.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DPEP in lab experiments is its ability to selectively activate beta-adrenergic receptors. This allows researchers to study the specific effects of beta-adrenergic receptor activation in various tissues. However, DPEP also has limitations, including its relatively low potency compared to other beta-adrenergic agonists and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on DPEP. One area of interest is the development of more potent and selective beta-adrenergic agonists based on the structure of DPEP. Another area of interest is the use of DPEP as a potential treatment for metabolic disorders, including obesity and type 2 diabetes. Additionally, further research is needed to better understand the specific effects of DPEP on various tissues and to determine its potential for off-target effects.
Propiedades
IUPAC Name |
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO2/c1-10(2)16-5-6-17-7-8-18-13-9-11(14)3-4-12(13)15/h3-4,9-10,16H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXSVEIXQWITEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCOC1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3888919.png)
![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3888923.png)


![4-bromo-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3888943.png)

![4-[(7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B3888947.png)
![1-(3-{[1-(2,3-dimethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenyl)ethanone](/img/structure/B3888956.png)
![2-chloro-5-(4-{3-methoxy-4-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3888961.png)
![N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide](/img/structure/B3888962.png)

![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B3888982.png)
![3-(4-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3888989.png)
![1-[3-(2-furyl)acryloyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B3888999.png)